3-(Methylamino)phenol
Overview
Description
3-(Methylamino)phenol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity : Schiff bases derived from compounds like 3-(Methylamino)phenol have shown potential in anticancer activity. For instance, synthesized Schiff bases demonstrated cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Uddin et al., 2020).
Atmospheric CO2 Fixation : A study explored the formation of a nickel(II) triangle structure through atmospheric CO2 uptake, involving a compound similar to this compound. This finding has implications for CO2 fixation and environmental applications (Mukherjee et al., 2008).
Catalysis : In the field of catalysis, compounds related to this compound have been studied for their role in the methylation of phenol, indicating their utility in chemical synthesis and industrial processes (Mathew et al., 2002).
Chemical Synthesis and Polymerization : Tungsten(VI) complexes with aminobis(phenolato) ligands have been synthesized for applications in ring-opening metathesis polymerization of norbornene, demonstrating the utility of such compounds in polymer chemistry (Lehtonen & Sillanpää, 2004).
Fluorescent Chemosensors : Polyaminophenolic compounds, related to this compound, have been investigated for their potential as fluorescent chemosensors for ions like H+ and Zn(II), relevant in biological and environmental sensing (Ambrosi et al., 2009).
Hair Dye Safety Assessment : The safety of 3-Methylamino-4-Nitrophenoxyethanol, a derivative of this compound, was assessed in hair dyes, indicating its relevance in cosmetic applications (Becker, 2008).
DNA Interaction and Anticancer Agents : Metal(II) complexes with Schiff base ligands, including those derived from this compound, have been studied for their interaction with DNA and potential as anticancer agents (Rani et al., 2020).
Safety and Hazards
3-(Methylamino)phenol is classified under GHS07 for safety . It may be harmful if swallowed, inhaled, or absorbed through the skin . It can cause skin, eye, and respiratory tract irritation . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
While specific future directions for 3-(Methylamino)phenol are not mentioned in the search results, phenolic compounds in general are being studied for their potential applications in environmental pollution control . For example, heterogeneous catalytic ozonation, a process that uses catalysts like zeolites to degrade phenolic compounds, is being explored as an environmentally friendly and sustainable method for treating water pollution .
Mechanism of Action
Target of Action
3-(Methylamino)phenol is a type of phenolic compound . Phenolic compounds are known to interact with a variety of cellular targets, including proteins, nucleic acids, and lipids . .
Mode of Action
It is known that phenolic compounds can interact with cellular components through various mechanisms, such as hydrogen bonding, hydrophobic effects, and covalent bonding . These interactions can lead to changes in the structure and function of the target molecules, thereby affecting cellular processes .
Biochemical Pathways
Phenolic compounds, including this compound, are involved in various biochemical pathways. They are part of the secondary metabolism of plants, which includes the biosynthesis of phenylpropanoids, anthocyanins, alkaloids, coumarins, terpenes, tannins, glucosinolates, flavonoids, and isoflavonoids
Pharmacokinetics
The physical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Phenolic compounds are known to exert various biological effects, such as antioxidant, anti-inflammatory, and antimicrobial activities . These effects are likely due to their interactions with cellular targets and their involvement in various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s solubility and reactivity . Additionally, the presence of other compounds in the environment can affect the compound’s bioavailability and interactions with its targets .
Properties
IUPAC Name |
3-(methylamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLOEOPUXBJSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445267 | |
Record name | 3-(Methylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14703-69-6 | |
Record name | 3-(Methylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylamino)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(methylamino)phenol contribute to the functionality of the BODIPY-based fluorescent probe for NO and GSH?
A1: In this specific research, this compound acts as a reactive site within the BODIPY-based probe []. It enables the dual-channel detection of NO and GSH through distinct mechanisms:
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